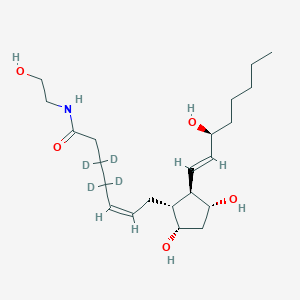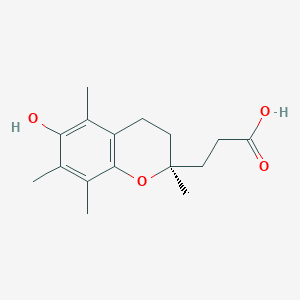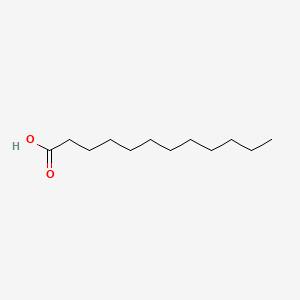
PGF2alpha-EA(d4)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of PGF2alpha-EA(d4) involves several steps, starting from readily available precursors. One common method is the chemoenzymatic total synthesis, which combines chemical and enzymatic steps to achieve high stereoselectivity and efficiency . The process typically involves the following steps:
Oxidation: A Baeyer–Villiger monooxygenase-catalyzed oxidation to introduce the necessary oxygen functionalities.
Reduction: A ketoreductase-catalyzed reduction to set the critical stereochemical configurations.
Regioselective p-phenylbenzoylation: A copper(II)-catalyzed reaction to selectively protect specific hydroxyl groups.
Análisis De Reacciones Químicas
PGF2alpha-EA(d4) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can modify the hydroxyl groups and other functional groups.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like copper(II) salts. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
PGF2alpha-EA(d4) has a wide range of scientific research applications:
Chemistry: It is used as a standard in analytical chemistry for studying prostanoid pathways and reactions.
Mecanismo De Acción
PGF2alpha-EA(d4) exerts its effects by binding to specific prostaglandin receptors, such as the prostaglandin F2alpha receptor. This binding triggers a cascade of intracellular signaling pathways, leading to various physiological responses. For example, in the cardiovascular system, it promotes the expression of genes involved in cardiac growth and hypertrophy . In the reproductive system, it plays a role in luteolysis and parturition .
Comparación Con Compuestos Similares
PGF2alpha-EA(d4) is unique among prostanoids due to its specific deuterium labeling, which makes it useful as an isotopically labeled standard in research. Similar compounds include:
Prostaglandin F2alpha: The non-deuterated form, widely studied for its roles in inflammation and reproductive health.
Prostaglandin E2: Another prostanoid with distinct physiological functions, including vasodilation and modulation of immune responses.
Prostacyclin (PGI2): Known for its vasodilatory and anti-thrombotic properties.
These compounds share similar biosynthetic pathways but differ in their specific biological activities and applications.
Propiedades
Fórmula molecular |
C22H39NO5 |
|---|---|
Peso molecular |
401.6 g/mol |
Nombre IUPAC |
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-N-(2-hydroxyethyl)hept-5-enamide |
InChI |
InChI=1S/C22H39NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h4,7,12-13,17-21,24-27H,2-3,5-6,8-11,14-16H2,1H3,(H,23,28)/b7-4-,13-12+/t17-,18+,19+,20-,21+/m0/s1/i5D2,8D2 |
Clave InChI |
XCVCLIRZZCGEMU-BREJCMGSSA-N |
SMILES isomérico |
[2H]C([2H])(CC(=O)NCCO)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCCCC)O)O)O |
SMILES canónico |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)NCCO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-chloro-N'-(3-pyridin-4-ylpropanoyl)-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide](/img/structure/B10767196.png)

![(5S,7R,8R,10S,12S,13R,14S,17R)-7,12-dihydroxy-17-[(2R)-5-hydroxypentan-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767211.png)


![[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-(4-propan-2-yloxyphenyl)methanone](/img/structure/B10767229.png)
![7,12-Dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767234.png)

